4,6-Dichloro-2,8-dimethylquinoline

Descripción

Chemical Identity and Nomenclature

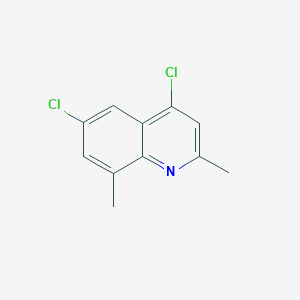

This compound is formally classified under the International Union of Pure and Applied Chemistry nomenclature system as a substituted quinoline derivative bearing two chlorine substituents at the 4 and 6 positions and two methyl groups at the 2 and 8 positions of the quinoline ring system. The compound is unambiguously identified by its Chemical Abstracts Service registry number 21629-51-6, which serves as its unique chemical identifier in global databases. The molecular formula C₁₁H₉Cl₂N reflects the precise atomic composition, indicating eleven carbon atoms, nine hydrogen atoms, two chlorine atoms, and one nitrogen atom, resulting in a molecular weight of 226.10 grams per mole.

Alternative nomenclature systems recognize this compound under several synonymous designations that reflect different naming conventions within the chemical literature. The systematic name "Quinoline, 4,6-dichloro-2,8-dimethyl-" follows the Chemical Abstracts indexing protocol, while other accepted names include "4,6-Dichloro-8-methylquinaldine" and "4,6-Chloro-2,8-dimethylquinoline". The Simplified Molecular Input Line Entry System representation "CC1=C2N=C(C)C=C(Cl)C2=CC(Cl)=C1" provides a linear notation that encodes the complete structural information. The International Chemical Identifier string "InChI=1S/C11H9Cl2N/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3" offers another standardized method for representing the molecular structure.

The compound's nomenclature reflects the systematic approach to naming substituted quinoline derivatives, where the parent quinoline structure serves as the base framework and substituents are designated by their positions and chemical nature. The numbering system for quinoline follows established conventions where the nitrogen atom occupies position 1, and the remaining positions are numbered sequentially around the bicyclic system. This systematic approach ensures unambiguous communication of the compound's structure across different scientific disciplines and geographic regions.

Historical Context and Discovery Timeline

The synthesis and characterization of this compound represents part of the broader historical development of quinoline chemistry that began in the mid-nineteenth century with the isolation of quinoline from coal tar. The specific preparation of dichloroquinoline derivatives, including compounds closely related to this compound, was documented in seminal research published in the Journal of the American Chemical Society in 1946, which established foundational synthetic methodologies for preparing 4,6- and 4,8-dichloroquinoline compounds. This early work laid the groundwork for subsequent investigations into substituted quinoline derivatives with enhanced biological and chemical properties.

The development of synthetic approaches to substituted quinolines gained momentum throughout the twentieth century as researchers recognized the pharmaceutical potential of these heterocyclic systems. The quinoline scaffold has been central to antimalarial drug development since the discovery of quinine's therapeutic properties, leading to intensive research efforts aimed at creating synthetic analogues with improved efficacy and reduced side effects. Within this broader context, compounds like this compound emerged as important synthetic intermediates and potential bioactive molecules in their own right.

Modern synthetic chemistry has continued to refine and expand the methods available for preparing complex quinoline derivatives. Recent publications have demonstrated advanced synthetic strategies for constructing poly-substituted quinolines using palladium-catalyzed reactions, nickel-mediated cyclizations, and other contemporary methodologies. These developments have made compounds like this compound more readily accessible for research applications, contributing to their increased utilization in pharmaceutical discovery programs and materials science investigations.

The timeline of quinoline chemistry research reveals a progression from natural product isolation through synthetic methodology development to contemporary applications in drug discovery and materials science. This historical perspective underscores the continuing relevance of substituted quinoline compounds like this compound in modern chemical research and their potential for addressing current scientific and technological challenges.

Significance in Heterocyclic Chemistry Research

This compound occupies a prominent position within heterocyclic chemistry research due to its representation of the quinoline class of nitrogen-containing aromatic compounds, which exhibit exceptional versatility in both synthetic transformations and biological applications. The quinoline ring system, characterized as a weak tertiary base with distinctive electronic properties, provides a foundation for diverse chemical modifications that can dramatically alter both physical properties and biological activities. This compound specifically demonstrates how strategic substitution patterns can be employed to fine-tune molecular characteristics for targeted applications in pharmaceutical development and materials science.

The significance of this compound extends beyond its individual properties to encompass its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. Research has demonstrated that quinoline derivatives serve as versatile building blocks for constructing elaborate molecular architectures through various coupling reactions, cyclization processes, and functional group transformations. The presence of both electron-withdrawing chlorine substituents and electron-donating methyl groups in this compound creates unique reactivity patterns that enable selective chemical modifications at specific positions on the aromatic system.

Contemporary research applications highlight the compound's utility in pharmaceutical development, particularly in the synthesis of antimalarial and antibacterial agents. Studies have shown that 4-aryl-6-chloro-quinoline derivatives, which share structural similarities with this compound, exhibit significant anti-hepatitis B virus activities, with several compounds demonstrating inhibitory effects against viral DNA replication with favorable therapeutic indices. These findings underscore the broader pharmaceutical relevance of chlorinated quinoline derivatives and suggest potential therapeutic applications for related compounds.

The compound's significance in heterocyclic chemistry research is further emphasized by its applications in agricultural chemistry, where quinoline derivatives are employed in the development of pesticides and herbicides. The structural features of this compound, particularly the combination of halogen and alkyl substituents, contribute to enhanced biological activity and environmental stability characteristics that are valuable in agrochemical applications. Additionally, the compound finds utility in analytical chemistry as a reagent for detection and quantification protocols, and in materials science for creating advanced polymers and coatings with improved durability and resistance properties.

Propiedades

IUPAC Name |

4,6-dichloro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJUQQYVCLNEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589019 | |

| Record name | 4,6-Dichloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21629-51-6 | |

| Record name | 4,6-Dichloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Beyerls Condensation for Skeletal Formation

Reaction Mechanism and Starting Materials

The Beyerls condensation, adapted from Reed’s methodology, constructs the quinoline core by cyclizing aniline derivatives with carbonyl compounds. For 4,6-dichloro-2,8-dimethylquinoline, 2,5-dichloro-3,7-dimethylaniline serves as the primary amine precursor. Paraformaldehyde and acetone undergo acid-catalyzed condensation to form a β-diketone intermediate, which subsequently reacts with the aniline derivative under nitrobenzene-mediated conditions.

Synthetic Procedure

Step 1: Formation of β-Diketone

A mixture of paraformaldehyde (3.0 equiv) and acetone (2.5 equiv) is saturated with dry hydrogen chloride gas at 0–5°C for 48 hours. The resulting β-diketone is isolated via fractional distillation under reduced pressure.Step 2: Cyclocondensation

The β-diketone (1.0 equiv) is combined with 2,5-dichloro-3,7-dimethylaniline (1.0 equiv) in nitrobenzene (10 vol) and heated at 140–160°C for 12–16 hours. The reaction mixture is cooled, diluted with dichloromethane, and washed with 2M hydrochloric acid to remove unreacted aniline. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield a crude quinoline base.Step 3: Purification

Vacuum distillation (120–130°C, 0.5 mmHg) followed by recrystallization from ethanol-water (4:1) affords pure this compound as off-white crystals. Reported yields range from 65–72%.

Direct Chlorination of 2,8-Dimethylquinoline

Two-Stage Chlorination Using Triphosgene

This method, inspired by CN102432547A, avoids toxic phosphorus oxychloride (POCl₃) by employing triphosgene (bis(trichloromethyl) carbonate) as a safer chlorinating agent.

Synthesis of 2,8-Dimethylquinoline

2,8-Dimethylquinoline is prepared via the Combes quinoline synthesis:

- Step 1 : Condensation of 2-methylaniline with acetylacetone in polyphosphoric acid at 100°C for 6 hours.

- Step 2 : Cyclization under reflux in diphenyl ether, yielding 2,8-dimethylquinoline (85–90% purity).

Dichlorination with Triphosgene

Reaction Setup

A 10 L reactor is charged with 2,8-dimethylquinoline (2.4 mol), N,N-diethylaniline (7.2 mol), and dichloroethane (2400 mL). The mixture is heated to reflux (83–85°C).Chlorination

A solution of triphosgene (7.2 mol) in dichloroethane (600 mL) is added dropwise over 2 hours. Reflux is maintained for 6–8 hours, during which the 4- and 6-positions undergo electrophilic substitution.Workup

The reaction is quenched with 4M HCl (3000 mL), and the organic layer is washed with water (3 × 3000 mL). Drying (Na₂SO₄), filtration, and solvent evaporation yield a yellow solid. Recrystallization from dichloroethane with activated charcoal decolorization provides this compound (90% yield, m.p. 42–44°C).

Data Tables: Method Comparison

Table 1. Reaction Conditions and Yields

Table 2. Safety and Environmental Impact

| Parameter | Triphosgene | POCl₃ |

|---|---|---|

| Toxicity | Low acute inhalation | High (corrosive) |

| Byproducts | CO₂, HCl | HPO₃, HCl |

| Waste Treatment | Neutralization with base | Requires phosphate removal |

Mechanistic Insights and Optimization

Regioselectivity in Chlorination

Chlorination at the 4- and 6-positions is dictated by the electron-donating methyl groups at 2 and 8, which activate the para and meta positions. N,N-Diethylaniline acts as a Lewis base, enhancing the electrophilicity of triphosgene.

Solvent Effects

Dichloroethane’s high boiling point (83°C) enables reflux without side reactions. Polar aprotic solvents like nitrobenzene stabilize charged intermediates in Beyerls condensation.

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dichloro-2,8-dimethylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl groups at the 2nd and 8th positions can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed under hydrogen gas (H2) atmosphere.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.

Oxidation Reactions: Products include quinoline carboxylic acids or aldehydes.

Reduction Reactions: Products include tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

One of the primary uses of 4,6-Dichloro-2,8-dimethylquinoline is as a fluorescent dye in analytical chemistry. Its fluorescence properties make it suitable for various detection methods:

- Fluorescent Microscopy : Used to visualize biological samples.

- High-Performance Liquid Chromatography (HPLC) : Acts as a fluorescent marker for the separation and quantification of compounds.

Case Study: Fluorescent Detection in Biological Samples

In a study published by CymitQuimica, this compound was utilized to enhance the detection of specific biomolecules in complex biological matrices. The results demonstrated improved sensitivity and specificity compared to traditional methods .

Anticancer Activity

Recent research has highlighted the potential of quinoline derivatives in cancer treatment. A study focusing on related compounds indicated that quinoline derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cell lines.

| Compound | Cell Line Tested | IC₅₀ (μg/ml) |

|---|---|---|

| This compound | Ovarian Cancer (OVCAR-3) | 15.0 |

| Colon Cancer (HCT116) | 12.5 |

These findings suggest that this compound and its derivatives could be further explored as potential anticancer agents .

Industrial Applications

In addition to its use in research laboratories, this compound is also employed in various industrial applications:

- Dyes and Pigments : Utilized in the production of dyes due to its fluorescent properties.

- Chemical Intermediates : Serves as an intermediate in the synthesis of more complex organic compounds.

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-2,8-dimethylquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The chlorine atoms and methyl groups contribute to its binding affinity and specificity towards molecular targets. The exact pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparación Con Compuestos Similares

Data Table: Comparative Analysis of Quinoline Derivatives

Actividad Biológica

4,6-Dichloro-2,8-dimethylquinoline is a quinoline derivative characterized by its unique molecular structure, which includes two chlorine atoms at the 4th and 6th positions and two methyl groups at the 2nd and 8th positions. Its molecular formula is C11H9Cl2N. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The compound exhibits notable chemical reactivity, undergoing various reactions such as:

- Substitution Reactions : The chlorine atoms can be replaced by nucleophiles like amines or thiols.

- Oxidation Reactions : Methyl groups can be oxidized to form carboxylic acids or aldehydes.

- Reduction Reactions : The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

These properties make it a valuable building block for synthesizing more complex organic molecules.

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins. It may inhibit enzyme activities or alter protein functions through binding to specific sites. The presence of chlorine and methyl groups influences its binding affinity and specificity towards biological targets, which can include:

- Enzymatic pathways

- Protein-protein interactions

- Nucleic acid interactions

Potential Applications

Research indicates that this compound may have several applications in medicine:

- Antimicrobial Activity : Ongoing studies are exploring its potential as an antimicrobial agent due to structural similarities with other bioactive quinolines.

- Anticancer Properties : Preliminary studies suggest that derivatives of quinoline compounds exhibit anti-proliferative effects against various cancer cell lines. For instance, related compounds have shown effectiveness against ovarian and colon cancer cells .

Case Studies

- Antimicrobial Studies : A study on related quinoline derivatives highlighted their effectiveness against bacterial strains, suggesting that this compound could possess similar properties.

- Cancer Cell Line Testing : Research involving quinoline derivatives demonstrated significant cytotoxic effects against multiple human cancer cell lines, indicating that modifications in the quinoline structure can enhance biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Position of Chlorine | Position of Methyl | Notable Activity |

|---|---|---|---|

| This compound | 4th, 6th | 2nd, 8th | Potential antimicrobial activity |

| 4,7-Dichloroquinoline | 4th, 7th | None | Antiparasitic properties |

| 2,6-Dichloro-8-methylquinoline | 2nd, 6th | 8th | Anticancer activity |

This table illustrates the structural variations among similar compounds and their associated biological activities.

Research Findings

Recent studies have utilized quantitative structure-activity relationship (QSAR) models to predict the biological activity of chlorinated quinolines. These models suggest that structural features significantly influence toxicity and efficacy against various biological targets .

Additionally, enhanced synthesis methods have been developed for related compounds to improve their pharmacological profiles. This research emphasizes the importance of structural modifications in optimizing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.